



Application Notes and Protocols: Cocrystallization of Flonoltinib with JAK2 Protein

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Flonoltinib (FM) is a potent and selective dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, are critical mediators in the signaling pathways of numerous cytokines and growth factors essential for hematopoiesis and immune response.[4][5][6][7][8] The hyperactivation of JAK2, often due to mutations such as the V617F substitution in the pseudokinase (JH2) domain, is a primary driver of myeloproliferative neoplasms (MPNs).[9][10] [11]

Flonoltinib exhibits a unique mechanism of action by demonstrating a stronger binding affinity for the pseudokinase (JH2) domain of JAK2 compared to the active kinase (JH1) domain.[9] [10][11] This interaction has been structurally elucidated through co-crystallization studies, providing a detailed understanding of the binding mode and a basis for rational drug design.[9] [10][11] These application notes provide an overview of the quantitative data related to Flonoltinib's interaction with JAK2 and detailed protocols for key experiments, including co-crystallization, to aid researchers in studying this and similar inhibitor-kinase interactions.

Data Presentation

The following tables summarize the quantitative data for **Flonoltinib**'s inhibitory activity and binding affinity for JAK2 and its domains.



Table 1: Inhibitory Activity of Flonoltinib

Target	IC50 (nM)
JAK2	0.8[1][12]
JAK2V617F	1.4[1]
FLT3	15[1][12]
JAK1	>600-fold selectivity over JAK2[12]
JAK3	>600-fold selectivity over JAK2[12]
TYK2	~80-fold selectivity over JAK2[1]

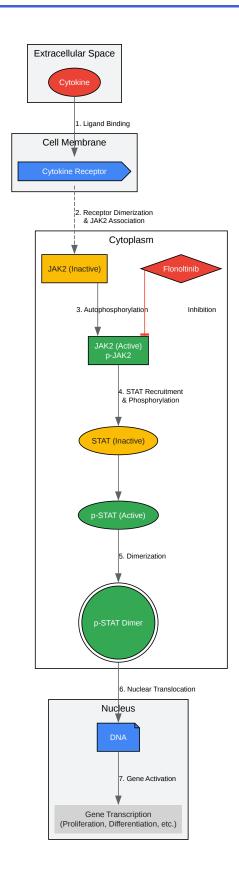
Table 2: Binding Affinity of Flonoltinib to JAK2 Domains

JAK2 Domain	Dissociation Constant (Kd) (µM)
JH1 (Kinase Domain)	20.9[1]
JH2 (Pseudokinase Domain)	3.14[1][11]
JH2V617F	5.21[1][11]

Signaling Pathway

The JAK-STAT signaling pathway is a crucial cellular communication route involved in immunity, cell proliferation, differentiation, and apoptosis.[4][7] Dysregulation of this pathway is associated with various immune disorders and malignancies.[7][8]





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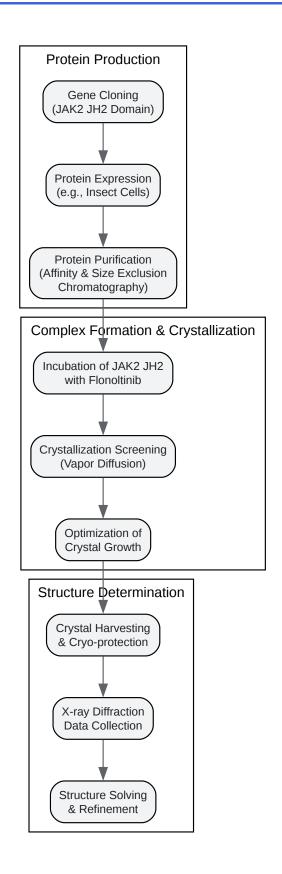
Figure 1. The JAK-STAT signaling pathway and the inhibitory action of **Flonoltinib**.



Experimental Workflow

The following diagram illustrates the general workflow for the co-crystallization of a small molecule inhibitor with a target protein.





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Figure 2. Experimental workflow for protein-inhibitor co-crystallization.



Experimental Protocols

The following are detailed, representative protocols for the key experiments involved in the characterization of the **Flonoltinib**-JAK2 interaction.

Expression and Purification of JAK2 Pseudokinase (JH2) Domain

This protocol describes the expression of the human JAK2 JH2 domain (residues 536-812) in insect cells and subsequent purification.[9] For crystallization purposes, surface entropy reduction mutations (e.g., W659A, W777A, F794H) may be introduced to improve protein behavior and crystallization propensity.[4]

- a. Recombinant Baculovirus Generation:
- Subclone the cDNA encoding the human JAK2 JH2 domain into a baculovirus transfer vector (e.g., pFastBac1) containing a C-terminal His6-tag for purification.
- Generate recombinant bacmid DNA in E. coli DH10Bac cells according to the Bac-to-Bac Baculovirus Expression System protocol.
- Transfect Sf9 insect cells with the recombinant bacmid to produce P1 viral stock.
- Amplify the viral stock to generate a high-titer P2 stock for protein expression.
- b. Protein Expression:
- Infect suspension cultures of High Five™ or Sf9 insect cells at a density of 2 x 10⁶ cells/mL with the P2 viral stock.
- Incubate the cell culture at 27°C with shaking for 48-72 hours post-infection.
- Harvest the cells by centrifugation at 1,000 x g for 15 minutes.
- c. Purification:
- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, and protease inhibitors).



- · Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.
- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column extensively with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM TCEP).
- Elute the His-tagged JAK2 JH2 protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM TCEP).
- Further purify the protein by size-exclusion chromatography (e.g., Superdex 200 column) in a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
- Assess protein purity by SDS-PAGE and concentration by UV-Vis spectrophotometry.

Co-crystallization of Flonoltinib with JAK2 JH2 Domain

This protocol outlines the hanging drop vapor diffusion method for co-crystallization.

- a. Complex Formation:
- Concentrate the purified JAK2 JH2 protein to 5-10 mg/mL.
- Prepare a 10 mM stock solution of Flonoltinib in DMSO.
- Incubate the JAK2 JH2 protein with a 3-5 molar excess of Flonoltinib for 1 hour on ice prior to setting up crystallization trials.[4]
- b. Crystallization Screening:
- Perform initial crystallization screening using commercially available sparse-matrix screens at 20°C.
- Set up hanging drops by mixing 1 μ L of the protein-inhibitor complex with 1 μ L of the reservoir solution and equilibrating against 500 μ L of the reservoir solution.
- c. Crystal Optimization:



- Optimize initial crystal hits by varying the precipitant concentration, pH, and temperature.
- Once suitable crystals are obtained, harvest them using a cryo-loop and flash-cool in liquid nitrogen after brief soaking in a cryoprotectant solution (reservoir solution supplemented with 20-30% glycerol).[4]
- d. Data Collection and Structure Determination:
- Collect X-ray diffraction data at a synchrotron source.
- Process the diffraction data and solve the crystal structure by molecular replacement using a known JAK2 JH2 structure as a search model.
- Refine the structure and model the **Flonoltinib** molecule into the electron density map.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

This protocol describes a general method for determining the binding kinetics and affinity (Kd) of **Flonoltinib** for the JAK2 JH2 domain using SPR.

- a. Chip Preparation and Ligand Immobilization:
- Use a CM5 sensor chip and activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
- Immobilize the purified JAK2 JH2 protein to the chip surface via amine coupling in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to a target level of ~10,000 response units (RU).
- Deactivate any remaining active esters with 1 M ethanolamine-HCl, pH 8.5.
- Use a reference flow cell with no immobilized protein or an irrelevant protein to subtract nonspecific binding.
- b. Binding Analysis:



- Prepare a series of dilutions of Flonoltinib in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
- Inject the Flonoltinib solutions over the sensor and reference surfaces at a constant flow rate (e.g., 30 μL/min) for a defined association time, followed by a dissociation phase with running buffer.
- Regenerate the sensor surface between cycles if necessary with a short pulse of a mild regeneration solution (e.g., low pH glycine).
- c. Data Analysis:
- Subtract the reference flow cell data from the experimental flow cell data to obtain specific binding sensorgrams.
- Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the IC50 value of **Flonoltinib** against JAK2.

- a. Reagent Preparation:
- Prepare a 1X Kinase Buffer A solution.[5]
- Prepare a serial dilution of Flonoltinib in DMSO, and then further dilute in Kinase Buffer A to achieve the desired final concentrations.
- Prepare a solution of the JAK2 kinase and a europium-labeled anti-tag antibody in Kinase Buffer A.
- Prepare a solution of an Alexa Fluor™ 647-labeled kinase tracer in Kinase Buffer A.



b. Assay Procedure:

- In a 384-well plate, add 5 μL of the diluted Flonoltinib solution to each well.
- Add 5 μL of the JAK2 kinase/antibody mixture to each well.
- Initiate the binding reaction by adding 5 μL of the tracer solution to each well.
- Incubate the plate at room temperature for 1 hour, protected from light.
- c. Data Acquisition and Analysis:
- Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
- Calculate the emission ratio (665 nm / 615 nm).
- Plot the emission ratio against the logarithm of the **FlonoItinib** concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

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